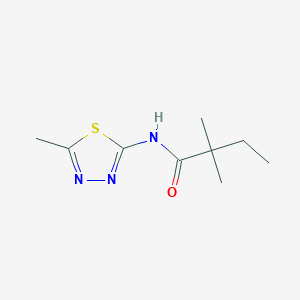![molecular formula C14H12ClN3O2S B5872240 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5872240.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a protein tyrosine kinase that plays a crucial role in the immune system.
Aplicaciones Científicas De Investigación
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is a key mediator of the immune response, and inhibition of JAK3 has been shown to reduce inflammation and suppress the immune system. N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide has also been studied for its potential use in the treatment of certain types of cancer, as JAK3 plays a role in the proliferation of cancer cells.
Mecanismo De Acción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of protein tyrosine kinases. JAK3 is primarily expressed in immune cells, and plays a crucial role in the signaling pathways that regulate immune cell function. Inhibition of JAK3 by N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide blocks the downstream signaling pathways that lead to the activation and proliferation of immune cells, resulting in a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have potent anti-inflammatory effects, and has been studied in animal models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In these models, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to reduce inflammation and improve disease symptoms. N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide has also been studied in human clinical trials, and has been shown to be effective in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide is a potent and selective inhibitor of JAK3, and has been extensively studied in animal models and human clinical trials. However, there are some limitations to its use in lab experiments. N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide is a relatively large and complex molecule, which can make it difficult to synthesize and purify. In addition, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide has a relatively short half-life in the body, which can make it difficult to maintain therapeutic levels over an extended period of time.
Direcciones Futuras
There are several future directions for the study of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide. One area of research is the development of more potent and selective JAK3 inhibitors, which could have improved therapeutic efficacy and reduced side effects. Another area of research is the identification of new therapeutic applications for N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide, such as in the treatment of cancer or other immune-related diseases. Finally, there is a need for further research into the biochemical and physiological effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide, particularly in the context of long-term use and potential side effects.
Métodos De Síntesis
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide involves several steps, starting from 2-methoxybenzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 5-chloro-2-aminopyridine to give the intermediate product. This intermediate is then reacted with carbon disulfide to form the thioamide, which is finally reacted with N,N-dimethylformamide dimethyl acetal to give N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide in high yield.
Propiedades
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-11-5-3-2-4-10(11)13(19)18-14(21)17-12-7-6-9(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJYEZWZOQABSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5872173.png)

![N-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5872185.png)

![1-[3-(6-methoxy-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B5872196.png)

![1-(4-biphenylyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5872205.png)

![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)

![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)
